

# In Vivo Efficacy of OD36 and OD38: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | OD36    |           |
| Cat. No.:            | B609712 | Get Quote |

In the landscape of kinase inhibitors for inflammatory diseases, **OD36** and OD38 have emerged as potent dual inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This guide provides a comparative overview of their in vivo efficacy, supported by available experimental data, to aid researchers and drug development professionals in their scientific endeavors. While both compounds have shown promise in vitro, this comparison focuses on the currently available in vivo evidence.

### **Quantitative Data Summary**

A comprehensive search of available scientific literature yielded in vivo efficacy data for **OD36**. However, no in vivo studies for OD38 were identified. The following table summarizes the key in vivo findings for **OD36**.



| Compound | Animal Model                     | Dose and<br>Administration               | Key Findings                                                                                                                                                                                                                                 | Reference |
|----------|----------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| OD36     | Acute Peritonitis<br>Mouse Model | 6.25 mg/kg,<br>intraperitoneal<br>(i.p.) | - Significantly inhibited the recruitment of inflammatory cells, particularly neutrophils and to a lesser extent, lymphocytes, to the peritoneum Decreased the expression of RIPK2-specific genes and inflammatory cytokines and chemokines. | [1][2][3] |
| OD38     | -                                | -                                        | No in vivo efficacy data available in the reviewed literature.                                                                                                                                                                               | -         |

## **Experimental Protocols**

The following is a detailed methodology for the key in vivo experiment conducted with **OD36**.

## Muramyl Dipeptide (MDP)-Induced Acute Peritonitis Model in Mice

This model is utilized to assess the anti-inflammatory properties of compounds in response to a bacterial peptidoglycan component.

Animal Strain: Not specified in the available literature.



#### Procedure:

- Mice were administered a single intraperitoneal (i.p.) injection of OD36 at a dose of 6.25 mg/kg.[1][2]
- A control group received a vehicle injection.
- Thirty minutes after the OD36 or vehicle injection, peritonitis was induced by an i.p. injection of 150 µg of MDP.
- Four hours post-MDP injection, the mice were euthanized.
- The peritoneal cavity was lavaged to collect cellular infiltrates.
- The collected cells were analyzed to determine the total number and differential counts of various immune cells, including neutrophils and lymphocytes.
- Gene expression analysis was performed on the collected cells to measure the levels of RIPK2-specific genes and inflammatory cytokines and chemokines.

### Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided.

### Signaling Pathways of OD36 Targets: RIPK2 and ALK2

**OD36** exerts its effects by inhibiting two key signaling kinases: RIPK2 and ALK2.





Click to download full resolution via product page

Caption: Signaling pathways inhibited by OD36.

## **Experimental Workflow for In Vivo Efficacy Assessment** of **OD36**

The following diagram illustrates the key steps in the in vivo experiment performed with **OD36**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Role of Interleukin-38 in Chronic Inflammatory Diseases: A Comprehensive Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory and Immune Mediated Diseases BioModels [biomodels.com]
- To cite this document: BenchChem. [In Vivo Efficacy of OD36 and OD38: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609712#comparing-the-in-vivo-efficacy-of-od36-and-od38]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com